CB-86
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CB-86 involves the coupling of a resorcinol derivative with an anandamide analog. The key steps include:
Formation of the resorcinol derivative: This involves the alkylation of resorcinol with a suitable alkyl halide.
Coupling with anandamide analog: The resorcinol derivative is then coupled with an anandamide analog under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: CB-86 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the resorcinol moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the octanamide chain can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CB-86 has a wide range of scientific research applications, including:
Mechanism of Action
CB-86 exerts its effects by interacting with cannabinoid receptors. It acts as a partial agonist for the central cannabinoid receptor 1 and a neutral antagonist for the peripheral cannabinoid receptor 2 . This interaction modulates the signaling pathways associated with these receptors, leading to its observed antinociceptive effects .
Comparison with Similar Compounds
CB-86 is unique due to its hybrid structure combining resorcinol and anandamide moieties. Similar compounds include:
WIN 55,212-2: A synthetic cannabinoid with similar receptor affinity but different structural features.
AM-251: Another cannabinoid receptor antagonist with distinct chemical properties.
This compound stands out due to its balanced activity on both central and peripheral cannabinoid receptors, making it a valuable tool in cannabinoid research .
Properties
IUPAC Name |
N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-4-5-6-11-16-26(2,3)21-18-23(28)20-24(19-21)30-17-12-9-7-8-10-13-25(29)27-22-14-15-22/h18-20,22,28H,4-17H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAOGZXUOOHSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680464 | |
Record name | N-Cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150586-64-3 | |
Record name | N-Cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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